REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N:8]2[CH2:17][CH2:16][C:11]3(COOC3)[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH2:18]>C(O)(=O)C>[F:1][C:2]1[C:3]([N:8]2[CH2:17][CH2:16][C:11](=[O:18])[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1
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Name
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8-(3-fluoro-pyridin-2-yl)-2,3-dioxa-8-azaspiro[4.5]decane
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Quantity
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347 g
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Type
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reactant
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Smiles
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FC=1C(=NC=CC1)N1CCC2(COOC2)CC1
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Name
|
|
Quantity
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700 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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140 mL
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction at 92% conversion at this stage
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Type
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CUSTOM
|
Details
|
The mixture was evaporated to dryness in vacuo
|
Type
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CUSTOM
|
Details
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to leave orange oil
|
Type
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CUSTOM
|
Details
|
This material was used directly in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
FC=1C(=NC=CC1)N1CCC(CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |